2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide
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Overview
Description
“2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide” is a complex organic compound that belongs to the class of thieno-thiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide” typically involves multi-step organic reactions. Common starting materials include thiophene derivatives and chlorophenyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for cost-efficiency, safety, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography might be employed to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure might be optimized for activity against specific biological targets, such as enzymes or receptors involved in disease pathways.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-d]pyrimidines: Known for their biological activity and potential as pharmaceuticals.
Benzothiadiazines: Used in medicinal chemistry for their diuretic properties.
Thiadiazoles: Explored for their antimicrobial and anti-inflammatory activities.
Uniqueness
“2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide” stands out due to its specific substitution pattern and the presence of both thieno and thiadiazine rings. This unique structure might confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
206662-15-9 |
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Molecular Formula |
C14H13ClN2O3S2 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-ethyl-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C14H13ClN2O3S2/c1-2-16-12-8-21-9-13(12)22(19,20)17(14(16)18)7-10-5-3-4-6-11(10)15/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
JYGVCYDNTACEGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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